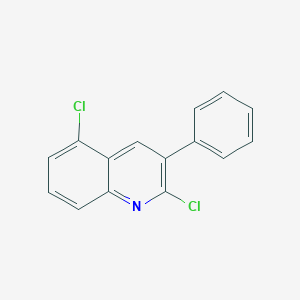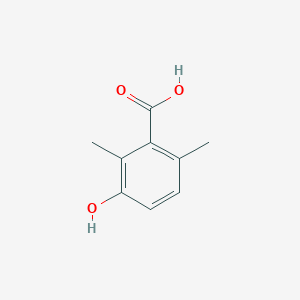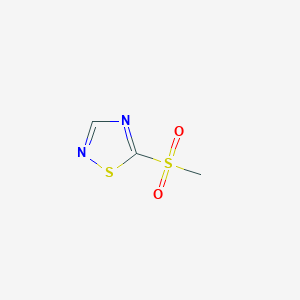![molecular formula C21H30O2Si B13973141 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol CAS No. 944451-16-5](/img/structure/B13973141.png)
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol is an organic compound that belongs to the class of silyl ethers. This compound is characterized by the presence of a silyl group attached to a butanol backbone. It is commonly used in organic synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol typically involves the reaction of 2-methyl-2-butanol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-methyl-2-butanol+tert-butyldiphenylsilyl chloridebasethis compound
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The silyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Formation of 2-methyl-2-butanone.
Reduction: Formation of 2-methyl-2-butanol.
Substitution: Formation of various silyl ethers depending on the nucleophile used.
Scientific Research Applications
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol involves the stabilization of reactive intermediates in organic synthesis. The silyl group provides steric hindrance and electronic effects that protect the hydroxyl group from unwanted reactions. This allows for selective transformations in complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
- 1-Pentanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-
Uniqueness
4-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-2-methyl-2-butanol is unique due to its specific structure, which provides a balance of steric and electronic effects. This makes it particularly effective as a protecting group in organic synthesis, offering stability and reactivity that are advantageous in various chemical transformations.
Properties
CAS No. |
944451-16-5 |
|---|---|
Molecular Formula |
C21H30O2Si |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxy-2-methylbutan-2-ol |
InChI |
InChI=1S/C21H30O2Si/c1-20(2,3)24(18-12-8-6-9-13-18,19-14-10-7-11-15-19)23-17-16-21(4,5)22/h6-15,22H,16-17H2,1-5H3 |
InChI Key |
BIWOHIRLULUNPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


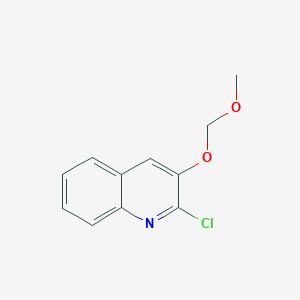
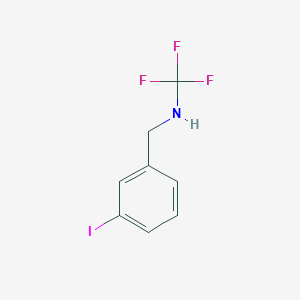
![Naphtho[1,2-D][1,3]thiazole-2-carbaldehyde](/img/structure/B13973080.png)
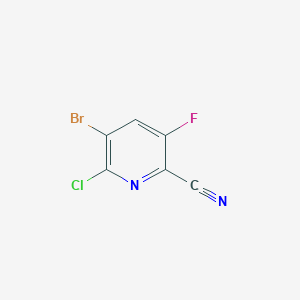

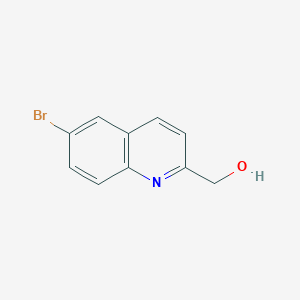
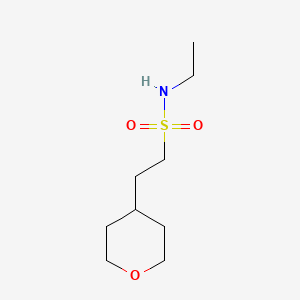
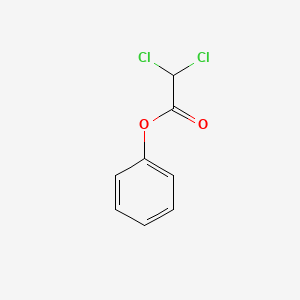
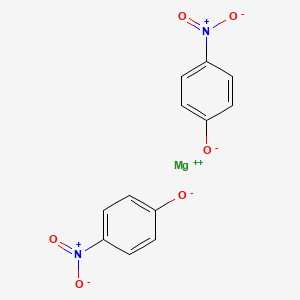
![1-(8-(2-Hydroxyethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13973119.png)
![(R)-1-[4-(trifluoromethyl)phenyl]but-3-enylamine](/img/structure/B13973131.png)
